5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine
Description
Molecular Formula: C₁₀H₁₁ClN₂O₂
Molecular Weight: 226.66 g/mol
CAS Number: 1261365-92-7
Key Features:
- A halogenated heterocycle with a chloro substituent at position 5 and a dimethoxymethyl group at position 2.
- The dimethoxymethyl group enhances solubility in polar organic solvents compared to non-polar substituents .
Properties
IUPAC Name |
5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGJKUQSSTUXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679108 | |
| Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-92-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that compounds with similar pyrrolopyridine structures exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. Research published in the Journal of Medicinal Chemistry highlights the mechanism by which these compounds induce apoptosis in cancer cells through specific signaling pathways .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. A study demonstrated that modifications to the pyrrolopyridine scaffold could enhance its activity against resistant bacterial strains, making it a candidate for further development as an antibiotic .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. The synthetic pathways often focus on optimizing yield and purity.
Synthetic Methodologies
- Reagents : Common reagents include chlorinated solvents and dimethylformamide (DMF) as a solvent.
- Conditions : Reactions are usually conducted under reflux conditions to facilitate the formation of the pyrrolopyridine ring system.
Case Study: Anticancer Research
A notable study published in Cancer Research investigated the efficacy of this compound analogs on human breast cancer cells. The findings revealed that these analogs significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application .
Case Study: Antimicrobial Screening
In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its development as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
Functionalized Derivatives
Key Observations :
- The dimethoxymethyl group in the target compound improves solubility compared to sulfonyl or boronate groups .
- Functionalization at position 3 (e.g., nicotinamide) is critical for biological activity, whereas position 4 modifications (e.g., dimethoxymethyl) may optimize pharmacokinetics .
Structural and Electronic Analysis
Substituent Effects
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| C4 | Dimethoxymethyl | Electron-donating | Moderate |
| C4 | Thienyl | Mildly electron-rich | High |
| C5 | Cl | Electron-withdrawing | Low |
| N1 | Benzenesulfonyl | Electron-withdrawing | High |
Physicochemical Properties
| Property | Target Compound | 5-Chloro-4-(2-thienyl) Derivative | 5-Bromo-1-methyl Derivative |
|---|---|---|---|
| Density | ~1.45 g/cm³* | 1.45 g/cm³ | Not reported |
| pKa | ~12.86* | 12.86 | Not reported |
| Solubility | High in DMF | Moderate in DCM | Low in water |
*Predicted values based on analogs .
Biological Activity
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- CAS Number: 1261365-92-7
- Molecular Formula: C₁₀H₁₁ClN₂O₂
- Molecular Weight: 226.66 g/mol
- PubChem CID: 50989168
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to exhibit various pharmacological effects.
Biological Activity Overview
Research has identified several biological activities associated with this compound, including:
- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Properties: Studies indicate that this compound can inhibit key inflammatory mediators such as COX enzymes, which are crucial in the inflammatory response.
- Antitumor Effects: Preliminary investigations have demonstrated its potential in inhibiting tumor cell growth.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of COX Enzymes:
-
Antimicrobial Mechanisms:
- The exact mechanisms remain under investigation; however, structural similarities with known antimicrobial agents suggest that it may disrupt bacterial cell wall synthesis or function.
- Antitumor Activity:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study conducted by Atatreh et al. synthesized several derivatives of pyrimidine compounds, including those related to pyrrolo[2,3-b]pyridine structures. They found that these compounds significantly reduced inflammation in carrageenan-induced paw edema models in rats, demonstrating comparable efficacy to indomethacin with ED₅₀ values around 9.17 μM for the standard drug .
Case Study: Antitumor Efficacy
In a separate study focusing on the antitumor properties of related compounds, derivatives of pyrrolo[2,3-b]pyridine were shown to inhibit tumor cell proliferation effectively. These findings suggest that modifications on the pyrrole ring can enhance antitumor activity through better binding affinity to DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
